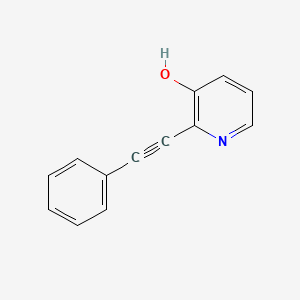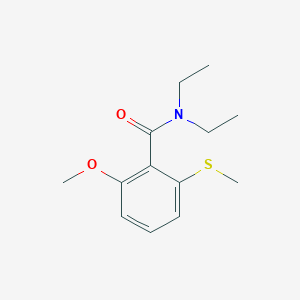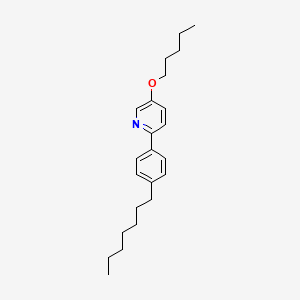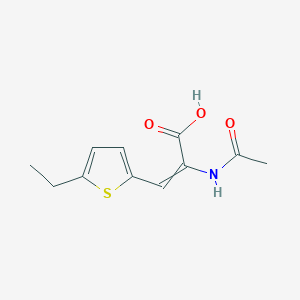![molecular formula C15H14O2 B15166400 Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- CAS No. 199923-53-0](/img/structure/B15166400.png)
Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- is an organic compound with the molecular formula C15H16O2 It is a derivative of benzene, characterized by the presence of two benzene rings connected through a methylene bridge and two ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- typically involves the reaction of benzene derivatives with appropriate reagents to form the desired ether linkages
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can influence various biochemical pathways, leading to potential biological effects. The compound’s ability to undergo electrophilic aromatic substitution reactions allows it to interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Similar structure but with a methyl group instead of a methylene bridge.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Contains two methyl groups on the ethane bridge.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Features methyl groups on the benzene rings.
Uniqueness
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- is unique due to its specific arrangement of ether linkages and methylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
199923-53-0 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-phenoxyprop-2-enoxybenzene |
InChI |
InChI=1S/C15H14O2/c1-13(17-15-10-6-3-7-11-15)12-16-14-8-4-2-5-9-14/h2-11H,1,12H2 |
Clé InChI |
NEALHFJGDWMJFH-UHFFFAOYSA-N |
SMILES canonique |
C=C(COC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)

acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)






